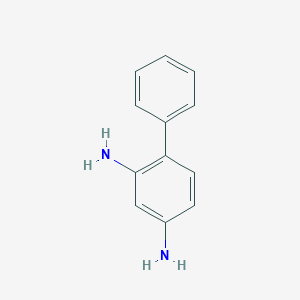

Biphenyl-2,4-ylenediamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTSDCSKRWMCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166969 | |

| Record name | Biphenyl-2,4-ylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16069-32-2 | |

| Record name | [1,1′-Biphenyl]-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16069-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenyl-2,4-ylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl-2,4-ylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,4-ylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Biphenyl 2,4 Ylenediamine and Its Structural Analogs

Classical Biphenyl (B1667301) Core Formation Strategies

Traditional methods for constructing the biphenyl core, while sometimes supplanted by modern techniques, remain fundamental in organic synthesis.

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a classic method for synthesizing symmetrical biaryl compounds through the copper-promoted coupling of two aryl halide molecules. wikipedia.orgbyjus.com The traditional version of this reaction often requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, typically as a bronze alloy. wikipedia.orgorganic-chemistry.org These conditions and a reputation for inconsistent yields have limited its application, particularly for complex molecules. wikipedia.orgacs.org The reaction is generally most effective for aryl halides that are activated by electron-withdrawing groups. wikipedia.org

Modern advancements have significantly improved the Ullmann coupling, broadening its scope and making the reaction conditions much milder. These adaptations include:

Catalyst Systems: The use of palladium and nickel catalysts has expanded the range of suitable substrates. wikipedia.org

Ligand Development: The introduction of ligands, such as diamines and phenanthrolines, can stabilize the copper catalyst, leading to highly efficient catalytic systems that can operate at or near room temperature. acs.orgtcichemicals.com

Improved Reagents: Soluble copper catalysts and the use of heterogeneous copper nanoparticles have been developed to improve efficiency and simplify catalyst removal. wikipedia.orgmdpi.com

Asymmetric Synthesis: The Ullmann reaction can be adapted for the synthesis of asymmetric biaryls, typically by using one of the coupling partners in excess or through diastereoselective intramolecular coupling. wikipedia.orgbyjus.com

| Feature | Classical Ullmann Reaction | Modern Ullmann Adaptations |

|---|---|---|

| Catalyst | Stoichiometric Copper (powder or alloy) | Catalytic Copper(I) salts, Palladium, or Nickel complexes |

| Temperature | High (>200°C) | Mild to room temperature |

| Substrate Scope | Limited, often requires activated aryl halides | Broad, including less reactive aryl halides |

| Key Innovation | First transition-metal-mediated aryl-aryl coupling | Use of ligands (e.g., diamines, phenanthrolines), alternative metal catalysts |

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, provides a method for synthesizing substituted aromatic compounds by coupling an aryl halide with an alkyl halide using sodium metal in a dry ether solvent. wikipedia.orgcollegedunia.com This reaction is particularly useful for producing unsymmetrical biaryls and other alkylated aromatic compounds. iitk.ac.incoaching-center.in

The mechanism is believed to proceed via a radical pathway. iitk.ac.incoaching-center.in Sodium metal donates an electron to the aryl halide to form a radical anion, which then generates an aryl radical. This radical can then react in a sequence to form the new carbon-carbon bond. wikipedia.org While effective, the Wurtz-Fittig reaction has limitations, including the formation of undesired side products from homocoupling of the reactants. coaching-center.inedurev.in The reaction works best when the halide reactants have different chemical reactivities. wikipedia.orgunacademy.com Other metals such as lithium, potassium, and copper have also been used in place of sodium. edurev.inunacademy.com

| Component | Description | Example |

|---|---|---|

| Aryl Substrate | Aryl halide (e.g., bromobenzene) | C₆H₅Br |

| Alkyl/Aryl Substrate | Alkyl halide (e.g., chloroethane) or a second aryl halide | CH₃CH₂Cl |

| Coupling Agent | Sodium metal in dry ether | Na |

| Primary Product | Substituted aromatic compound | Ethylbenzene (C₆H₅CH₂CH₃) |

| Common Side Products | Homocoupling products | Biphenyl (C₁₂H₁₀), Butane (C₄H₁₀) |

Transition Metal-Catalyzed Cross-Coupling Approaches

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods are paramount in the synthesis of complex biphenyl derivatives.

The Suzuki-Miyaura coupling is one of the most effective and widely used methods for forming C-C bonds, particularly for the synthesis of biphenyl scaffolds. nih.govrsc.org This reaction involves the cross-coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. nih.gov

For the synthesis of a Biphenyl-2,4-ylenediamine precursor, a typical strategy would involve coupling a suitably substituted phenylboronic acid with a substituted aryl halide. For instance, a nitro-substituted aryl halide can be coupled with another arylboronic acid. The resulting nitro-biphenyl compound can then be reduced to the corresponding amine. A relevant example is the synthesis of 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, which proceeds through the Suzuki coupling of dimethyl 2-nitro-4-bromobenzoate with 4-(methoxycarbonyl)phenylboronic acid, followed by the reduction of the nitro group. rsc.org This highlights a robust, indirect route to introducing amine functionalities post-coupling.

| Component | Role | Example |

|---|---|---|

| Aryl Halide/Triflate | Electrophilic partner | 4-Bromo-1-nitrobenzene |

| Arylboronic Acid | Nucleophilic partner | 2-Aminophenylboronic acid |

| Catalyst | Palladium(0) source | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Activates the boronic acid | Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvent | Reaction medium | Toluene, Dimethoxyethane (DME), Water mixtures |

The Negishi and Stille couplings are powerful alternatives for the synthesis of unsymmetrical biaryls. nih.govrsc.org

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.org It is known for its high regio- and chemoselectivity in the synthesis of unsymmetrical biaryls. nih.govrsc.org

The Stille cross-coupling utilizes an organostannane (organotin) reagent to couple with an organic halide, also catalyzed by palladium. nih.gov While highly effective, a significant drawback of the Stille reaction is the toxicity and difficulty of removing the tin-containing byproducts.

Both methods offer broad functional group tolerance and are instrumental in the construction of complex molecular architectures where other methods might fail.

| Feature | Negishi Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (Ar-ZnX) | Organostannane (Ar-SnR₃) |

| Catalyst | Palladium or Nickel | Palladium |

| Key Advantage | High reactivity and functional group tolerance | Insensitivity to air and moisture for organostannane reagents |

| Key Disadvantage | Organozinc reagents can be sensitive to moisture | Toxicity and removal of tin byproducts |

Direct and Indirect Amination Protocols for Biphenyl Derivatives

Once the biphenyl core is constructed, the amino groups must be installed. This can be achieved through indirect or direct methods.

Indirect Amination is a classic and highly reliable approach that typically involves the synthesis of a nitro-substituted biphenyl, followed by the chemical reduction of the nitro groups to primary amines. This two-step process is robust and widely applicable. The nitro groups can be introduced on the starting materials before the C-C bond formation or, in some cases, via nitration of the biphenyl core itself. Various reducing agents can be employed, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron (Fe) in acidic medium. The synthesis of 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid via the reduction of a nitro-biphenyl intermediate serves as a prime example of this strategy. rsc.org

Direct Amination methods involve the formation of a carbon-nitrogen bond directly on the biphenyl scaffold.

Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed C-N coupling reaction between an aryl halide and an amine. wikipedia.org Like the C-C Ullmann coupling, traditional Goldberg reactions required harsh conditions, but modern versions with ligands like phenanthroline allow the reaction to proceed under milder temperatures. acs.orgwikipedia.org

Buchwald-Hartwig Amination: This is a more contemporary, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly versatile and efficient alternative to the copper-catalyzed methods, often proceeding with a wider range of substrates under milder conditions. acs.orgwikipedia.org

| Method | Approach | Typical Reagents | Key Features |

|---|---|---|---|

| Indirect (Nitration/Reduction) | Multi-step: Introduce NO₂ group, then reduce to NH₂ | Nitration: HNO₃/H₂SO₄; Reduction: H₂/Pd, SnCl₂, Fe/HCl | Robust, reliable, avoids direct use of amine nucleophiles |

| Ullmann Condensation | Direct C-N coupling | Aryl Halide, Amine, Copper(I) catalyst, Base | Classic method, modern versions have milder conditions |

| Buchwald-Hartwig Amination | Direct C-N coupling | Aryl Halide, Amine, Palladium catalyst, Ligand, Base | Modern, highly versatile, broad substrate scope, mild conditions |

Oxidative Coupling Reactions in Diaminobiphenyl Synthesis

Oxidative coupling reactions represent a powerful and direct approach for the construction of the biaryl backbone inherent to diaminobiphenyls. These reactions typically involve the formation of a carbon-carbon bond between two aromatic rings through an oxidative process, often facilitated by a metal catalyst.

One notable advancement in this area is the use of heterogeneous rhodium-on-carbon (Rh/C) catalysts for the aerobic oxidative homocoupling of anilines. nih.gov This method provides a practical and environmentally friendly route to various diaminobiphenyls, including 2,2'-diaminobiphenyls, with high regioselectivity. nih.gov The reaction utilizes molecular oxygen as the sole oxidant, avoiding the need for harsh or stoichiometric chemical oxidants. nih.gov This catalytic system has been shown to be effective for a range of aniline (B41778) derivatives, offering a versatile tool for the synthesis of diversely functionalized benzidines and diaminobiphenyls in an operationally simple manner. nih.gov

The general scheme for the rhodium-catalyzed oxidative coupling of anilines is presented below:

2 Ar-NH₂ + O₂ → (Rh/C catalyst) → H₂N-Ar-Ar-NH₂ + 2 H₂O

Beyond rhodium, other transition metals such as copper and iron have been employed in oxidative coupling reactions to synthesize biphenyl structures, often starting from phenols. sigmaaldrich.comjraic.com For instance, reagents like iron (III) chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) are effective for the oxidative dimerization of phenols to form biphenyldiols. jraic.com While not directly producing diaminobiphenyls, these methods establish the principle of oxidative biaryl bond formation, which could potentially be adapted for aminated starting materials.

Furthermore, copper-catalyzed aerobic oxidative C-H/N-H coupling has been developed for the synthesis of pyrazines from ketones and diamines, demonstrating the formation of C-N bonds under oxidative conditions. nih.govresearchgate.net Such strategies involving oxidative C-N coupling could also be envisioned as a potential pathway for the synthesis of diaminobiphenyls, where the biphenyl core is pre-formed and the amino groups are introduced via a subsequent oxidative amination step. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Oxidative Coupling Reactions for Biaryl Synthesis

| Catalyst/Reagent | Substrate | Product | Oxidant | Key Features | Reference |

|---|---|---|---|---|---|

| Rh/C | Anilines | 2,2'-Diaminobiphenyls | O₂ | Heterogeneous, recyclable catalyst; high regioselectivity. | nih.gov |

| FeCl₃·6H₂O | 2,4-Disubstituted phenols | Substituted 2,2'-biphenyldiols | - | Efficient, inexpensive reagent. | jraic.com |

| K₃[Fe(CN)₆] | 2,4-Disubstituted phenols | Substituted 2,2'-biphenyldiols | - | High yields, suitable for large-scale synthesis. | jraic.com |

| Copper(I) iodide | Ketones and diamines | Pyrazines | O₂ | Aerobic oxidative C-H/N-H coupling. | nih.govresearchgate.net |

Emerging and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of this compound and its analogs, microwave-assisted techniques and biocatalytic approaches are at the forefront of these efforts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the products compared to conventional heating methods. milestonesrl.combeilstein-journals.orgnih.gov The application of microwave irradiation in the synthesis of biphenyl derivatives has been explored in various contexts. For instance, the mechanosynthesis of diaminobiphenyl-based Schiff's bases under solvent-free ball-milling conditions, a technique that shares the principle of energy efficiency with microwave synthesis, has been shown to be significantly faster than traditional reflux methods. mdpi.com

While a direct microwave-assisted synthesis of this compound is not extensively reported, the successful application of this technology to related transformations suggests its high potential. For example, a one-pot, two-step microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water has been developed, showcasing the utility of microwaves in reactions involving amino acid derivatives. beilstein-journals.org This method is noted for its efficiency and adherence to the principles of green chemistry. beilstein-journals.org Similarly, the direct amidation of quinoline-2-carboxylic acid with substituted anilines under microwave irradiation provides a rapid and efficient route to amide bond formation, a key transformation in many organic syntheses. nih.gov

The advantages of microwave-assisted synthesis, such as reduced reaction times and the potential for solvent-free conditions, make it an attractive strategy for the development of more sustainable routes to this compound and its derivatives.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Related Compounds

| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of MAOS | Reference |

|---|---|---|---|---|

| Schiff's Base Synthesis | Reflux in methanol (B129727) for 12 hours | Ball-milling for 1 hour | Shorter reaction time, solvent-free. | mdpi.com |

| Hydantoin Synthesis | Traditional multi-step synthesis | One-pot, two-step synthesis in water (15 min per step) | Reduced steps, faster reaction, green solvent. | beilstein-journals.org |

| Amide Synthesis | Activation with coupling reagents | Direct reaction of acid and amine (up to 2 hours) | Fewer reagents, faster reaction. | nih.gov |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govmdpi.com For the synthesis of biphenyl derivatives, laccases have shown considerable promise. nih.govmdpi.comscispace.com Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic and anilinic substrates, leading to the formation of radical intermediates that can subsequently undergo C-C or C-N coupling. mdpi.comsci-hub.st

The laccase-mediated oxidation of aromatic amines can lead to the formation of dimeric and polymeric products. mdpi.com While the synthesis of specific, well-defined diaminobiphenyls can be challenging due to the high reactivity of the radical intermediates, the potential for selective synthesis exists through careful control of reaction conditions and substrate design. mdpi.commdpi.com For example, laccases have been used for the synthesis of various nitrogen-containing heterocyclic compounds through domino and cascade reactions initiated by the oxidation of aromatic amines. mdpi.com

The ability of laccases to operate under mild conditions (aqueous medium, room temperature, and neutral pH) and their high selectivity make them attractive catalysts for the sustainable synthesis of this compound precursors. nih.govmdpi.com Further research in enzyme engineering and reaction optimization could unlock the full potential of biocatalysis for the targeted synthesis of diaminobiphenyls.

Table 3: Examples of Laccase-Mediated Reactions on Aromatic Substrates

| Enzyme Source | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Trametes versicolor | Aromatic amines | Oligomeric/polymeric products, cyclobutane (B1203170) derivatives | Oxidation of amines, potential for C-C and C-N coupling. | mdpi.com |

| Not specified | Phenolic compounds | Dimeric compounds (e.g., lignans) | Oxidative coupling of phenols. | nih.gov |

| Bacillus subtilis (CotA-laccase) | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid and aromatic amines | Substituted 4-arylamino-1,2-naphthoquinones | High substrate specificity, one-pot cross-coupling. | scispace.com |

Debenzylation and Deprotection Strategies in Diamine Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups for reactive functionalities such as amines is often necessary. The benzyl (B1604629) (Bn) group is a common choice for protecting amines due to its stability under a variety of reaction conditions. researchgate.netoup.com Consequently, the efficient and selective removal of the benzyl group (debenzylation) is a crucial final step in the synthesis.

Several methods for the N-debenzylation of aromatic amines have been developed. Catalytic hydrogenolysis, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is a widely used and effective method. researchgate.netresearchgate.net However, this method may not be suitable for molecules containing other functional groups that are susceptible to reduction, such as alkenes or certain aromatic systems. researchgate.net

Alternative debenzylation strategies that avoid the use of hydrogen gas have been developed. Oxidative debenzylation offers a valuable alternative. For instance, a mild and environmentally friendly method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by an acid such as TsOH. oup.comoup.com This reaction proceeds under metal-free conditions and is tolerant of a range of functional groups. oup.comoup.com Another approach involves the use of potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere, which has been shown to be effective for the N-debenzylation of a variety of nitrogen-containing heterocycles. researchgate.net

Table 4: Selected Methods for the N-Debenzylation of Aromatic Amines

| Method | Reagents | Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, H₂ | Room temperature or elevated temperature | High efficiency, clean reaction. | Not compatible with reducible functional groups. | researchgate.netresearchgate.net |

| Oxidative Debenzylation | DMSO, TsOH | Heating | Metal-free, mild conditions. | May not be suitable for all substrates. | oup.comoup.com |

| Base-Promoted Oxidation | KOtBu, DMSO, O₂ | Room temperature or 0 °C | Rapid, efficient, complementary to acidic methods. | Can be sensitive to reaction temperature. | researchgate.net |

| Acid-Catalyzed Hydrolysis (for Boc group) | TFA or HCl | Room temperature | Simple, fast, widely used for Boc protection. | Requires acidic conditions, not suitable for acid-labile compounds. | masterorganicchemistry.comfishersci.co.uk |

Chemical Reactivity and Functionalization of Biphenyl 2,4 Ylenediamine

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Nucleus

The reactivity of the biphenyl-2,4-ylenediamine nucleus towards electrophiles is profoundly influenced by the two primary amine substituents. Both the -NH2 group at the C2 position (ortho to the ring junction) and the -NH2 group at the C4 position (para to the ring junction) are potent activating groups. They strongly enhance the electron density of the aromatic ring to which they are attached through resonance effects, making it highly susceptible to electrophilic attack.

The directing effects of these groups are cooperative. The 2-amino group directs incoming electrophiles to its ortho (C3) and para (C5) positions. Similarly, the 4-amino group directs to its ortho positions (C3 and C5). Consequently, electrophilic aromatic substitution (EAS) is overwhelmingly directed to the C3 and C5 positions, which are ortho to one amino group and para to the other. The ring bearing the two amine groups is so strongly activated that the second phenyl ring is comparatively deactivated and generally does not participate in substitution reactions under mild conditions.

Studies on the C-C coupling reactions of 1,3-diaminobenzene derivatives with electrophilic reagents confirm that substitution occurs regioselectively at the C4 position (the position between the two amino groups), which corresponds to the C5 position in this compound. mdpi.comnih.govresearchgate.netresearchgate.net This high degree of activation and regioselectivity makes this compound a valuable substrate for synthesizing specifically substituted biphenyl compounds. However, the high reactivity can also be a challenge, often leading to multiple substitutions or side reactions if not carefully controlled.

Reactions Involving Primary Amine Functionalities

The two primary amine groups in this compound are nucleophilic centers and are readily involved in a variety of reactions typical of primary aromatic amines.

Acylation, Alkylation, and Arylation Reactions

The primary amines of this compound can be functionalized through reactions with acylating, alkylating, and arylating agents. These reactions proceed via nucleophilic attack of the amine nitrogen on the electrophilic center of the reagent.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amides. baranlab.org Due to the different steric and electronic environments of the two amino groups, selective mono-acylation is often possible. The 2-amino group is sterically hindered by the adjacent phenyl ring, which may lead to preferential acylation at the more accessible 4-amino position under kinetic control. However, the relative basicity of the two amines is also a factor; in analogous compounds like 4-nitro-1,3-phenylenediamine, electronic arguments for predicting the more nucleophilic amine are complex. google.com Careful control of reaction conditions, such as temperature, solvent, and stoichiometry of the acylating agent, is crucial for achieving high selectivity. researchgate.net

Alkylation and Arylation: Direct alkylation with alkyl halides can be challenging as it often leads to polyalkylation, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts. beilstein-journals.org Reductive amination offers a more controlled method for mono-alkylation. Arylation can be achieved through nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions.

The table below summarizes typical N-functionalization reactions based on studies of analogous phenylenediamines.

| Reaction Type | Reagent Example | Product Type | Typical Conditions | Reference(s) |

| Mono-acylation | Benzoic Anhydride | N-Acyl-biphenyl-2,4-ylenediamine | Microreactor, controlled stoichiometry | researchgate.net |

| Di-acylation | Acetic Anhydride (excess) | N,N'-Diacyl-biphenyl-2,4-ylenediamine | Acetic acid, heat | google.com |

| Alkylation | Alkyl Halide | N-Alkyl/Polyalkylated products | Base, solvent | beilstein-journals.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | N-Alkyl-biphenyl-2,4-ylenediamine | Methanol (B129727) or other suitable solvent |

Condensation and Cyclization Reactions to Form Heterocyclic Systems

The 1,3-relationship of the amino groups on one of the phenyl rings makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. Condensation with bifunctional electrophiles can lead to the formation of new rings.

A prominent example is the reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or other β-diketones. This condensation typically proceeds under acidic catalysis to yield seven-membered 1,5-benzodiazepine analogues. rsc.org The reaction involves initial formation of an enamine or imine, followed by intramolecular cyclization and dehydration. Similarly, reaction with β-keto esters or β-keto aldehydes can lead to related heterocyclic structures. researchgate.net

Other dicarbonyl compounds can also be employed. For instance, condensation with α-dicarbonyl compounds (e.g., glyoxal) in the presence of an acid catalyst can lead to the formation of quinoxaline (B1680401) derivatives. mdpi.com The reaction of 2,2'-diaminobiphenyl to form carbazole (B46965) via thermal cyclization is another relevant transformation, highlighting the utility of diaminobiphenyls in synthesizing complex heterocycles. sci-hub.se These cyclization reactions provide a powerful route to novel, complex molecules with potential applications in materials science and medicinal chemistry. chim.itbeilstein-journals.orgmdpi.com

| Reagent Type | Reagent Example | Resulting Heterocycle | Reference(s) |

| β-Diketone | Acetylacetone | Dihydrodibenzo[b,f] researchgate.netacs.orgdiazepine derivative | rsc.org |

| α-Dicarbonyl Compound | Glyoxal | Biphenyl-fused quinoxaline derivative | mdpi.com |

| Dicarboxylic Acid Derivative | Oxalic Acid | Biphenyl-fused quinoxaline-dione derivative | mdpi.com |

| Carbonylating Agent | N,N'-Carbonyldiimidazole (CDI) | Biphenyl-fused benzimidazolone derivative | mdpi.com |

Halogenation and Nitration Patterns of this compound

Halogenation and nitration are classic electrophilic aromatic substitution reactions. Given the highly activated nature of the this compound nucleus, these reactions are expected to proceed rapidly.

Halogenation: Direct treatment with halogens like bromine (Br2) or chlorine (Cl2) is likely to be vigorous. The strong activating effect of the two amino groups would favor polysubstitution, primarily at the C3 and C5 positions. Oxidation of the amine groups is also a potential side reaction under these conditions. To achieve controlled mono-halogenation, it is typically necessary to first protect the amine functionalities, for example, by converting them into acetamides. The acetyl groups are still activating and ortho-, para-directing, but their activating influence is significantly attenuated compared to the free amines. This moderation allows for more selective substitution, after which the protecting groups can be removed by hydrolysis to regenerate the halogenated diaminobiphenyl.

Nitration: Direct nitration using standard conditions (e.g., a mixture of nitric acid and sulfuric acid) would be highly problematic. google.com The strongly acidic medium would protonate the basic amino groups, forming ammonium (-NH3+) substituents. These groups are powerful deactivators and meta-directors, completely changing the reactivity and regioselectivity of the ring. Furthermore, the strongly oxidizing conditions of nitration can lead to degradation of the starting material. Therefore, as with halogenation, a protection-substitution-deprotection strategy is required. Acylation of the amino groups to form amides provides the necessary moderation and control. Nitration of the resulting di-amide would proceed regioselectively, directed by the amide groups to the C3 and C5 positions. Subsequent hydrolysis would then yield the desired nitro-substituted this compound. unlv.eduresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Biphenyl 2,4 Ylenediamine

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For Biphenyl-2,4-ylenediamine (C₁₂H₁₂N₂), with a molecular weight of 184.24 g/mol , the mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 184.

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways common to aromatic amines and biphenyl (B1667301) compounds. libretexts.orgmiamioh.edu The presence of two amino groups and a biphenyl system dictates the primary cleavage points.

Expected Fragmentation Pathways:

Loss of a Hydrogen Radical (H•): A common fragmentation for amines, leading to an [M-1]⁺ peak at m/z 183.

Loss of an Amino Radical (•NH₂): Cleavage of a C-N bond can result in the loss of an amino radical, producing a fragment ion at m/z 168.

Loss of HCN: A characteristic fragmentation of aromatic amines, which could lead to a fragment at m/z 157.

Cleavage of the Biphenyl C-C Bond: The bond connecting the two phenyl rings can cleave, although this is generally less favorable in unsubstituted biphenyls. However, the presence of substituents can influence this fragmentation.

Formation of a Tropylium-like Ion: Aromatic rings can undergo rearrangement to form stable tropylium (B1234903) (C₇H₇⁺) or related ions, which would appear at m/z 91.

The fragmentation pattern of related dichlorinated biphenyldiamines shows complex pathways, including the loss of chlorine and subsequent ring rearrangements, highlighting the influence of substituents on the fragmentation process. nist.govnih.govnist.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (Expected) | Description of Neutral Loss |

| [C₁₂H₁₂N₂]⁺ | 184 | Molecular Ion (M⁺) |

| [C₁₂H₁₁N₂]⁺ | 183 | Loss of H• |

| [C₁₂H₁₀N]⁺ | 168 | Loss of •NH₂ |

| [C₁₁H₉N]⁺ | 157 | Loss of HCN from [M-H]⁺ |

| [C₇H₇]⁺ | 91 | Formation of Tropylium Ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. nih.govresearchgate.net

The biphenyl moiety itself is a significant chromophore. researchgate.net The conjugation between the two phenyl rings allows for π → π* transitions, which are typically intense. The presence of the two amino groups, which have non-bonding (n) electrons on the nitrogen atoms, introduces the possibility of n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions.

Table 2: Comparison of UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) | Type of Transition (Likely) | Reference |

| 2,4'-Biphenyldiamine | Alcohol | 235 | π → π | nih.govresearchgate.net |

| 300 | n → π / π → π | nih.govresearchgate.net | ||

| This compound | - | Predicted ~230-240 | π → π | - |

| Predicted ~290-310 | n → π* / π → π* | - |

X-ray Diffraction Studies for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related substituted biphenyl compounds offers valuable insights into the expected structural features. For instance, the crystal structure of 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid dihydrate reveals a triclinic crystal system with a specific set of unit cell parameters. researchgate.net Another example, 4,4'-dinitro-[1,1'-biphenyl]-2-amine, shows a dihedral angle of 52.84 (10)° between the benzene (B151609) rings, and the crystal packing is influenced by hydrogen bonding. elsevierpure.com

Table 3: Representative Crystallographic Data for Substituted Biphenylamines

| Compound | Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle (°) | Reference |

| 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid dihydrate | Triclinic | P-1 | a = 10.0254 Å, b = 11.2726 Å, c = 13.4494 Å, α = 111.535°, β = 92.068°, γ = 102.644° | - | researchgate.net |

| 4,4'-dinitro-[1,1'-biphenyl]-2-amine | Monoclinic | P2₁/n | a = 7.5518 Å, b = 25.1328 Å, c = 11.7771 Å, β = 98.711° | 52.84 | elsevierpure.com |

| This compound | - | - | - | - | - |

Computational Chemistry and Theoretical Investigations of Biphenyl 2,4 Ylenediamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. southampton.ac.uk It is particularly effective for optimizing molecular geometries and determining electronic properties. For Biphenyl-2,4-ylenediamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++(d,p), can predict the most stable three-dimensional arrangement of its atoms. nih.gov

The process involves finding the lowest energy conformation by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. A key structural parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituent amino groups.

Furthermore, DFT calculations yield fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govgrowingscience.com A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Note: These are representative theoretical values.)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C1-C1' (Inter-ring) | 1.49 Å |

| C2-N (Amine) | 1.39 Å | |

| C4-N (Amine) | 1.40 Å | |

| N-H (Average) | 1.01 Å | |

| Bond Angle | C2-C1-C1' | 120.5° |

| C1-C2-N | 119.8° | |

| C3-C4-N | 121.0° | |

| Dihedral Angle | C2-C1-C1'-C2' | 42.5° |

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of the optimized geometry, this compound is a flexible molecule. Conformational analysis explores the different spatial arrangements (conformers) the molecule can adopt and their relative energies. A primary focus for this molecule is the rotation around the C1-C1' single bond, which dictates the relative orientation of the two phenyl rings.

Molecular Dynamics (MD) simulations can be employed to study these dynamics over time. frontiersin.orgucr.edu By simulating the motion of atoms and molecules, MD provides insights into the conformational landscape and the transitions between different states. mdpi.com For this compound, MD simulations would reveal how the amino groups influence the rotational barrier of the inter-ring bond and how intramolecular hydrogen bonding might stabilize certain conformations. The results can be visualized as a potential energy surface, mapping energy as a function of the dihedral angle.

Table 2: Relative Energy Profile for Phenyl Ring Rotation in this compound (Note: These are representative theoretical values.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 4.5 | Planar (Sterically Hindered) |

| 42.5 | 0.0 | Global Minimum (Twisted) |

| 90 | 2.1 | Perpendicular |

| 137.5 | 0.0 | Global Minimum (Twisted) |

| 180 | 4.8 | Planar (Sterically Hindered) |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. youtube.com

For this compound, the MEP map would highlight regions of negative potential (typically colored red or yellow) and positive potential (colored blue). nih.gov The lone pairs of electrons on the nitrogen atoms of the two amine groups are expected to be the most significant regions of negative potential, making them the primary sites for electrophilic attack (e.g., protonation). The hydrogen atoms of the amine groups and the aromatic rings would exhibit positive potential, indicating sites susceptible to nucleophilic attack.

Table 3: Representative MEP Values on Atomic Sites of this compound (Note: Values are in atomic units (a.u.) and are representative.)

| Atomic Site | MEP Value (a.u.) | Implied Reactivity |

| Nitrogen (at position 2) | -0.065 | Strongest Nucleophilic Site |

| Nitrogen (at position 4) | -0.062 | Strong Nucleophilic Site |

| Amine Hydrogens (avg.) | +0.035 | Electrophilic Site |

| Aromatic Hydrogens (avg.) | +0.020 | Weakly Electrophilic Site |

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. wikipedia.orgamercrystalassn.org This analysis is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). wiley-vch.de

A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs reveal the nature of the chemical bond. nih.gov For this compound, QTAIM analysis would be used to characterize the inter-ring C-C bond, the C-N bonds, and any potential intramolecular hydrogen bonds. A negative value of the Laplacian (∇²ρ(r) < 0) at the BCP indicates a shared-shell interaction, typical of covalent bonds, while a positive value (∇²ρ(r) > 0) suggests a closed-shell interaction, characteristic of ionic bonds or weaker interactions. muni.cz

Table 4: QTAIM Parameters for Key Bonds in this compound (Note: These are representative theoretical values.)

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Character |

| C1-C1' (Inter-ring) | 0.25 | -0.65 | Covalent (Shared) |

| C2-N | 0.31 | -0.90 | Polar Covalent |

| C4-N | 0.30 | -0.88 | Polar Covalent |

| N-H | 0.35 | -1.20 | Polar Covalent |

Prediction and Interpretation of Spectroscopic Parameters from First Principles

Computational methods can accurately predict various spectroscopic parameters from first principles, providing a powerful complement to experimental spectroscopy. nih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. For this compound, this would allow for the assignment of specific absorption bands to the vibrational modes of its functional groups, such as the N-H stretching and bending of the amine groups, C-N stretching, and aromatic C-H vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. Theoretical predictions of ¹H and ¹³C NMR spectra help in the interpretation of experimental data and can confirm the proposed molecular structure by correlating calculated chemical shifts with the electronic environment of each nucleus.

Table 5: Predicted Vibrational Frequencies for this compound (Note: These are unscaled theoretical values.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Symmetric Stretch | -NH₂ | 3450 |

| N-H Asymmetric Stretch | -NH₂ | 3540 |

| Aromatic C-H Stretch | Ar-H | 3050-3100 |

| N-H Scissoring Bend | -NH₂ | 1625 |

| Aromatic C=C Stretch | Ar | 1500-1600 |

| C-N Stretch | Ar-N | 1280 |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. wikipedia.org For this compound, computational studies can map out the potential energy surface for various reactions, such as electrophilic aromatic substitution, oxidation, or polymerization reactions like phosgenation. mdpi.com

These studies involve locating the transition states (TS)—the highest energy points along the reaction coordinate—that connect reactants to intermediates or products. sumitomo-chem.co.jp The energy of the transition state determines the activation energy (Ea) of the reaction, which is crucial for understanding reaction kinetics. mdpi.com For instance, a study on the reaction of this compound with an electrophile would identify which positions on the aromatic rings are most reactive and calculate the activation barriers for substitution at each site, providing a deep understanding of its regioselectivity. A study analogous to the phosgenation of 2,4-toluenediamine could reveal the stepwise mechanism for the formation of the corresponding diisocyanate. mdpi.com

Table 6: Hypothetical Activation Energies for Electrophilic Nitration of this compound (Note: These are representative theoretical values.)

| Reaction Step | Position of Attack | Activation Energy (Ea) (kcal/mol) |

| First Nitration | C5 (ortho to one -NH₂, para to the other) | 12.5 |

| First Nitration | C3 (ortho to one -NH₂) | 15.8 |

| First Nitration | C6' (ortho to substituted ring) | 18.2 |

Applications in Advanced Materials Science

Biphenyl-2,4-ylenediamine as a Monomer in Polymer Synthesis

This compound serves as a crucial building block, or monomer, in the synthesis of high-performance polymers. Its unique chemical structure, characterized by the biphenyl (B1667301) group, imparts desirable properties such as thermal stability and specific mechanical characteristics to the resulting polymer chains.

Precursors for Polyimides, Polyamides, and Polycarbonates

This compound is a key precursor in the production of several classes of high-performance polymers, including polyimides, polyamides, and polycarbonates.

Polyimides: Aromatic polyimides, known for their exceptional thermal stability, mechanical strength, and resistance to solvents, are synthesized using aromatic diamines like this compound. mdpi.comntu.edu.tw The biphenyl unit within the polymer backbone contributes to the material's rigidity and high glass transition temperature. mdpi.com For instance, the reaction of biphenyl-containing dianhydrides with aromatic diamines results in polyimides with excellent properties for applications in the electronics and aerospace industries. mdpi.comntu.edu.tw The incorporation of trifluoromethyl groups into the biphenyl diamine structure can further enhance solubility and other desirable properties of the resulting polyimides. ncku.edu.tw

Polyamides: In the synthesis of polyamides, biphenyl-based monomers are utilized to create polymers with enhanced thermal stability and mechanical properties. The introduction of flexible linkages within the biphenyl monomer can improve the solubility of the resulting aromatic polyamides, which are often difficult to process due to their rigidity. semanticscholar.org For example, a novel aromatic aliphatic diacid monomer, 4,4'-bis(4-carboxy methylene) biphenyl, has been used to prepare soluble, thermally stable polyamides. semanticscholar.org

Polycarbonates: Polycarbonates are a class of thermoplastics known for their high impact resistance and transparency. epo.org While direct use of this compound in common polycarbonate synthesis is less documented in the provided results, the broader field of polycarbonate chemistry involves the use of various diol and carbonate precursors. researchgate.net The principles of polymer chemistry suggest that a diol derivative of biphenyl could be a potential monomer for creating specialty polycarbonates with unique thermal or optical properties.

Acyclic Diene Metathesis (ADMET) Polymerization with Biphenyl-derived Monomers

Acyclic Diene Metathesis (ADMET) is a powerful polymerization technique that allows for the synthesis of well-defined polymers and copolymers. nih.govcolab.wsacs.org This method is particularly useful for creating polymers from monomers that contain double bonds, known as dienes.

In the context of biphenyl-derived monomers, ADMET has been employed to create novel polymers with specific functionalities. nih.gov For example, bio-based biphenyl compounds have been used as monomers in ADMET polymerization. nih.gov The process involves a catalyst that facilitates the reaction between the diene monomers, leading to the formation of a polymer chain and the release of a small molecule like ethylene. nih.gov This technique offers precise control over the polymer structure, enabling the synthesis of materials with tailored properties. mdpi.com Research has demonstrated the synthesis of perfectly alternating copolymers from a single triene monomer using ADMET, showcasing the precision of this method. acs.org Furthermore, ADMET has been utilized to create polymers from bio-based monomers derived from sources like syringaresinol, resulting in materials with excellent thermal stabilities and tunable glass transition temperatures. scispace.com

Development of Specialty Polymers with Tunable Properties

The use of this compound and its derivatives as monomers allows for the development of specialty polymers with properties that can be fine-tuned for specific applications. The inherent characteristics of the biphenyl unit, such as its rigidity and aromaticity, provide a foundation for creating materials with high thermal stability and mechanical strength.

By modifying the biphenyl monomer, researchers can introduce different functional groups to alter the polymer's properties. For instance, the incorporation of bulky side groups can disrupt polymer chain packing, leading to increased solubility without significantly compromising thermal stability. nih.gov This approach has been used to create soluble polyimides and other high-performance polymers. ntu.edu.twnih.gov

Furthermore, the synthesis of copolymers using biphenyl-derived monomers alongside other monomers allows for a high degree of control over the final properties of the material. This strategy enables the creation of polymers with a customized balance of flexibility, strength, and thermal resistance.

Integration into Metal-Organic Frameworks (MOFs)

This compound and similar diamine linkers play a significant role in the design and functionality of Metal-Organic Frameworks (MOFs), a class of porous materials with applications in gas storage and separation.

Diamine-Appended MOFs for Gas Adsorption Applications (e.g., CO₂ Capture)

Diamine-appended MOFs have emerged as highly promising materials for carbon dioxide (CO₂) capture. acs.orgacs.org The diamine molecules are incorporated into the MOF structure, often by attaching them to the metal nodes. nih.gov This functionalization creates specific binding sites for CO₂ molecules.

A key example is the diamine-appended Mg₂(dobpdc) framework, which exhibits exceptional selectivity and high capacity for CO₂. acs.orgacs.orgnih.gov The CO₂ capture mechanism in these materials is often cooperative, involving the formation of ammonium (B1175870) carbamate (B1207046) chains along the porous channels of the MOF. acs.orgacs.orgnih.gov This chemisorption process leads to a characteristic "step-shaped" adsorption profile, where a large amount of CO₂ is captured over a narrow pressure range, which is highly desirable for efficient separation processes. acs.orgacs.org Researchers are actively exploring different diamines to optimize the CO₂ adsorption properties and the stability of these MOFs for practical applications, such as post-combustion carbon capture. researchgate.netnih.govresearchgate.net

| Diamine-Appended MOF | CO₂ Adsorption Characteristics | Key Findings |

|---|---|---|

| pip2–Mg₂(dobpdc) | Adsorbs nearly 1.5 CO₂ molecules per appended amine. acs.org | Exhibits a mixed cooperative chemisorption/physisorption mechanism. acs.org |

| diamine–Mg₂(olz) | Captures CO₂ via the formation of ammonium carbamate chains. acs.org | Offers tunable single-step CO₂ adsorption. acs.org |

| een-MOF-Boc1 | Maintains excellent CO₂ adsorption under humid conditions. nih.gov | Boc protection prevents diamine loss during wet cycles. nih.gov |

| 2-ampd-Mg₂(dobpdc) | Shows a unique step adsorption isotherm and improved CO₂ adsorption under humid conditions. acs.org | Ideal for incorporation into hollow fibers for CO₂ capture. acs.org |

Role of Diamine Linkers in MOF Structural Design and Functionality

The choice of the organic linker, including diamine linkers, is fundamental to the structural design and resulting functionality of a Metal-Organic Framework (MOF). researchgate.netrsc.org The geometry, length, and functional groups of the linker dictate the topology, pore size, and internal surface properties of the MOF. researchgate.netrsc.org

Furthermore, the strategic selection and installation of linkers, a concept known as sequential linker installation (SLI), allows for precise control over the MOF's structure and properties. acs.org This method enables the targeted introduction of functional linkers into a pre-existing MOF, enhancing its capabilities for applications such as catalysis, adsorption, and molecular recognition. acs.org The ability to tune the properties of MOFs through linker design is a powerful tool for developing advanced materials for a wide range of applications. researchgate.netrsc.org

Precursors for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

The biphenyl scaffold is a common feature in materials designed for OLEDs and liquid crystal displays. While direct data on this compound in these applications is limited in the provided search results, the broader class of biphenyl derivatives is extensively utilized. For instance, N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl-4,4'-ylenediamine) (NPD or α-NPD) is a well-known hole-transporting material in OLEDs. researchgate.net The introduction of diamine functionalities to the biphenyl core, as in this compound, provides reactive sites for polymerization or for tuning the electronic properties of the final material.

In the realm of liquid crystals, cyanobiphenyls are a cornerstone of many commercial liquid crystal displays. wikipedia.org The molecular shape and polarity of biphenyl derivatives are key to their liquid crystalline behavior. For example, 4'-pentyl-4-biphenylcarbonitrile (5CB) and 4'-heptyl-4-biphenylcarbonitrile (B1195896) are well-studied liquid crystals. sigmaaldrich.comsigmaaldrich.com The diamine groups in this compound could be functionalized to introduce long aliphatic chains or other mesogenic units, potentially leading to novel liquid crystalline materials with unique phase behaviors and electro-optical properties. The synthesis of such materials often involves coupling reactions to append desired functional groups to the biphenyl core. rsc.org

Table 1: Examples of Biphenyl Derivatives in OLEDs and Liquid Crystals

| Compound Name | Application | Key Property |

| N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl-4,4'-ylenediamine) (NPD) | OLEDs | Hole-transporting material researchgate.net |

| 4'-Pentyl-4-biphenylcarbonitrile (5CB) | Liquid Crystals | Nematic liquid crystal behavior sigmaaldrich.comnih.gov |

| 4'-Heptyl-4-biphenylcarbonitrile | Liquid Crystals | Liquid crystal properties sigmaaldrich.com |

Synthesis of Advanced Dye and Pigment Systems

Biphenyl-based diamines have historically been crucial intermediates in the synthesis of dyes and pigments. Benzidine (B372746), or biphenyl-4,4'-diamine, and its derivatives are used to produce a range of diarylide pigments. wikipedia.org For example, 3,3'-dichlorobenzidine, a derivative of biphenyl-4,4'-diamine, is a key precursor for a variety of yellow and orange pigments. wikipedia.org The synthesis involves a double diazotization of the diamine followed by coupling with other aromatic compounds. wikipedia.org

While specific examples utilizing this compound were not found in the search results, its structural similarity to other biphenyldiamines suggests its potential as a building block for novel colorants. The positions of the amino groups on the biphenyl ring will influence the final color and properties of the dye or pigment. For instance, a novel polymorphic pigment, 3,3′-(4,4′-biphenyldiylbisthio)bis-2-methyl-1,4-naphthoquinone, demonstrates how modifications of the biphenyl core can lead to materials with interesting optical properties, in this case, different colored polymorphs. rsc.org The synthesis of new dyes often involves coupling reactions, such as the Ullmann-type cross-coupling, to link the diamine with other chromophoric units. d-nb.info

Covalent Organic Frameworks (COFs) Utilizing Biphenyl-Diamine Linkers

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. researchgate.net The design and synthesis of COFs rely on the use of specific building blocks, or "linkers," that connect to form the extended network. tcichemicals.com Diamine-functionalized molecules are common linkers in the construction of imine-linked COFs, which are known for their chemical stability. tcichemicals.com

The use of an unsymmetrical linker like this compound could lead to the formation of COFs with more complex and potentially more functional pore environments. The different reactivity and positioning of the two amine groups could be exploited to create unique framework topologies or to introduce specific functionalities within the pores. The synthesis of COFs typically involves a condensation reaction between the amine linker and an aldehyde-containing linker under conditions that promote crystallization. mdpi.com These materials are being explored for a wide range of applications, including gas storage, separation, and catalysis. rsc.org

Catalytic Applications and Ligand Design with Biphenyl 2,4 Ylenediamine

Biphenyl-2,4-ylenediamine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound can act as a ligand, coordinating with metal centers to form catalytically active complexes. The nitrogen atoms of the diamine moiety serve as effective donor sites for a variety of transition metals. The biphenyl (B1667301) framework provides a rigid and sterically defined scaffold, influencing the coordination geometry and, consequently, the catalytic activity and selectivity of the resulting metal complex.

Derivatives of this compound have been explored in the development of novel ligands for various homogeneous catalytic reactions. For instance, N-biphenyl pyrrolidine (B122466) derivatives have been utilized as ligands in palladium-catalyzed arylaminations. nih.gov The electronic properties of the biphenyl system, which can be tuned by introducing different substituents, play a crucial role in modulating the catalytic performance of the metal center. nih.govnih.gov

The design of bifunctional ligands, where one part of the molecule binds to the metal and another part participates in the reaction mechanism, is a growing area of interest. escholarship.orgresearchgate.netrsc.org this compound provides a platform for creating such ligands. For example, a chiral biphenyl-2-ylphosphine ligand featuring a remote tertiary amino group has been shown to enable copper(I)-ligand cooperative catalysis. escholarship.org In this system, the metal center and the amino group of the ligand work in concert to facilitate the reaction.

| Biphenyl-diamine Derivative | Metal | Catalytic Reaction | Key Finding |

|---|---|---|---|

| N-Biphenyl pyrrolidine | Palladium | Arylaminations | Effective ligand for Pd-catalyzed reactions. nih.gov |

| Chiral biphenyl-2-ylphosphine with a remote tertiary amino group | Copper(I) | Asymmetric butenolide isomerization | Demonstrates Cu(I)-ligand cooperative catalysis. escholarship.org |

| Biphenyl-2-ylphosphine ligand with a remote tertiary amino group | Gold(I) | Propargylation of aldehydes and cycloisomerization | Enables tandem gold-catalyzed reactions. researchgate.net |

Applications in Heterogeneous Catalysis as a Surface Modifier or Component

The utility of this compound extends to heterogeneous catalysis, where it can be employed as a surface modifier for solid supports or as a component of the catalyst itself. The immobilization of catalytically active species onto solid supports is a key strategy to overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling. mdpi.comnih.gov

This compound and its analogs can be anchored to the surface of materials like silica, graphene oxide, or metal-organic frameworks (MOFs). researchgate.netnih.gov This functionalization can influence the dispersion and stability of metal nanoparticles deposited on the support, thereby enhancing their catalytic activity. For example, the partial functionalization of reduced graphene oxide with p-phenylenediamine (B122844) has been shown to improve the catalytic activity of supported palladium nanoparticles in Suzuki coupling reactions. researchgate.net The amino groups of the diamine can interact with the support and the metal, creating a favorable microenvironment for the catalytic process.

Furthermore, these diamine-functionalized materials can serve as hosts for catalytically active metal complexes, effectively heterogenizing a homogeneous catalyst. mdpi.com This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems. The porous nature of supports like zeolites and MOFs allows for the free flow of reactants and products while preventing the leaching of the active species. mdpi.comnih.gov

| Diamine Analogue | Support Material | Metal | Catalytic Application | Key Finding |

|---|---|---|---|---|

| p-Phenylenediamine | Reduced Graphene Oxide | Palladium | Suzuki coupling | Enhanced catalytic activity of Pd nanoparticles. researchgate.net |

| General Amines | Metal-Organic Frameworks (MOFs) | Various | Lewis acid/base catalysis | MOFs with amino groups can act as bifunctional catalysts. nih.gov |

Potential in Asymmetric Catalysis through Chirality Induction

A significant area of potential for this compound lies in asymmetric catalysis. The introduction of chirality into the ligand structure is fundamental to achieving enantioselective transformations. nih.gov The biphenyl scaffold, known for its axial chirality when appropriately substituted, provides an excellent platform for designing chiral ligands.

By introducing chiral substituents or by creating atropisomeric biphenyl-diamine derivatives, it is possible to induce chirality in the catalytic process. psu.edunih.govresearchgate.net These chiral ligands can coordinate to a metal center, creating a chiral environment that favors the formation of one enantiomer of the product over the other. The development of C2-symmetric molecules has been a particular focus due to their effectiveness as asymmetric catalysts. psu.edu

The principle of central-to-axial chirality induction has been demonstrated in biphenyl systems, where the chirality of a primary amine can be transferred to the conformationally flexible biphenyl backbone. nih.gov This allows for the development of chiroptical probes for determining the absolute configuration of chiral amines. Furthermore, chiral biphenyl-derived ligands, such as phosphepines, have been successfully applied in enantioselective annulations to form functionalized cyclopentenes. mit.edu

While direct catalytic applications of chiral this compound are still an emerging area, the extensive research on related chiral biphenyl diamines and diols highlights the immense potential. nih.govchemrxiv.orgresearchgate.net The ability to fine-tune the steric and electronic properties of these ligands by modifying the substituents on the biphenyl rings is a key advantage in optimizing enantioselectivity for specific reactions. nih.govnih.gov

| Chiral Biphenyl Concept | Application | Key Principle |

|---|---|---|

| Axial chirality induction in biphenyldiol | Chiral recognition | Proton-transferred hydrogen bonding with a chiral amine induces axial chirality. psu.edunih.gov |

| Central-to-axial chirality transfer | Stereochemical characterization of chiral primary amines | The chirality of an amine is transferred to a flexible biphenyl system. nih.gov |

| Chiral biphenyl-derived phosphepines | Enantioselective [4+1] annulations | A new family of chiral nucleophilic catalysts for forming cyclopentenes. mit.edu |

| Adjustable axially chiral biphenyl ligands | Various asymmetric reactions | Variation of substituents on the biphenyl core allows for tuning of catalytic efficiency. nih.govchemrxiv.orgresearchgate.net |

Comparative Studies and Derivatives of Biphenyl 2,4 Ylenediamine

Investigation of Isomeric Diaminobiphenyls

The positioning of amine groups on the biphenyl (B1667301) backbone is a critical determinant of a molecule's physical and chemical properties. The study of isomers like 2,2'- and 4,4'-diaminobiphenyl provides fundamental insights into how spatial arrangement affects reactivity, processability, and intermolecular interactions.

The synthesis and reactivity of diaminobiphenyl isomers are distinct, largely governed by the position of the amino substituents.

Synthesis: The preparation of 4,4'-diaminobiphenyl, commonly known as benzidine (B372746), often involves a two-step process starting from nitrobenzene. Nitrobenzene is first reduced to 1,2-diphenylhydrazine (B7769752), typically using iron powder. Subsequent treatment with a mineral acid induces the classic benzidine rearrangement, an intramolecular process that yields 4,4'-diaminobiphenyl along with smaller quantities of other isomers researchgate.net.

In contrast, the synthesis of 2,2'-diaminobiphenyl can be more complex. One approach involves the thermal cyclization reaction of 2-aminobiphenyl (B1664054) derivatives. For instance, the reaction of 2,2'-diaminobiphenyl over calcium oxide at high temperatures (450-650 °C) can lead to carbazole (B46965) and 4-aminocarbazole, indicating a reactivity pathway that involves intramolecular cyclization and dehydrogenation researchgate.net. Another route to a substituted version, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, starts with the rearrangement of 3,3'-bis(trifluoromethyl)hydrazobenzene in the presence of an organic solvent and an inorganic acid patsnap.com. A more direct method is the reduction of 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl (B3055354) using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst such as anhydrous ferric chloride patsnap.com.

Reactivity: The reactivity of these isomers is heavily influenced by the steric and electronic environment of the amino groups. The amino groups in 4,4'-diaminobiphenyl are sterically unhindered and readily participate in reactions like diazotization and condensation polymerization. This has made it a key monomer in the synthesis of azo dyes and high-performance polymers like polyamides and polyimides researchgate.netncku.edu.tw. For example, it can be used to prepare Schiff base ligands through condensation with aldehydes, which can then form complexes with various metals researchgate.net.

The 2,2'-diaminobiphenyl isomer exhibits unique reactivity due to the proximity of the two amino groups. This proximity facilitates intramolecular reactions, such as the formation of bridged derivatives and cyclic structures. Studies have shown that the conformation of chiral 2,2'-diaminobiphenyls, defined by the torsion angle between the benzene (B151609) rings, significantly influences their chiroptical properties, such as their circular dichroism (c.d.) spectra rsc.org. The reactivity of the amino groups in the 2,2'-isomer can also be exploited to synthesize various heterocyclic compounds and ligands for coordination chemistry researchgate.netacs.org.

| Feature | 2,2'-Diaminobiphenyl | 4,4'-Diaminobiphenyl (Benzidine) |

| Common Synthesis Route | Reduction of the corresponding dinitro compound (e.g., using hydrazine hydrate) patsnap.com; Cyclization reactions of precursors researchgate.net. | Acid-catalyzed rearrangement of 1,2-diphenylhydrazine (Benzidine Rearrangement) researchgate.net. |

| Key Reactivity Trait | Prone to intramolecular cyclization due to proximity of amino groups, forming bridged compounds and heterocycles researchgate.netrsc.org. | Amino groups are sterically accessible, making it an excellent monomer for condensation polymerization (e.g., polyimides, azo dyes) researchgate.netncku.edu.tw. |

| Primary Application Area | Synthesis of chiral ligands, heterocyclic compounds, and specialized polymers where conformational properties are key rsc.orgacs.org. | Widely used as a monomer for high-performance polymers and as a reagent in the synthesis of dyes and Schiff bases researchgate.netrsc.org. |

Separating isomers of diaminobiphenyl is a significant analytical challenge due to their similar physical properties. High-performance liquid chromatography (HPLC) is the predominant technique employed for this purpose, though success hinges on carefully selected chromatographic conditions to exploit subtle differences in polarity and structure.

The separation of positional isomers often requires moving beyond standard C18 reversed-phase columns, which may not provide sufficient selectivity. Specialized stationary phases are often necessary. For instance, biphenyl-bonded phases can offer unique selectivity for aromatic compounds through π-π interactions, enhancing the resolution of structural isomers thermofisher.com. Similarly, columns with embedded polar groups can provide alternative selectivity mechanisms.

Optimizing the mobile phase is also critical. The choice of organic modifier (e.g., methanol (B129727) vs. acetonitrile) and the use of additives can significantly influence retention and selectivity thermofisher.com. For ionic isomers, such as sulfonated diaminobiphenyls, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be highly effective. For example, three isomers of aminobenzoic acid were successfully separated on a mixed-mode reversed-phase/cation-exchange column, achieving baseline separation where traditional C18 columns failed sielc.com. In some cases, novel stationary phases based on metal-organic frameworks (MOFs) have demonstrated excellent performance in separating positional isomers like nitroanilines and xylenes, suggesting their potential for diaminobiphenyl separations as well rsc.org.

| Technique | Stationary Phase | Principle of Separation | Application Example |

| HPLC | Biphenyl-bonded phase | Enhanced π-π interactions between the stationary phase and aromatic analytes provide alternative selectivity to C18 columns. thermofisher.com | Separation of structurally similar steroids and other aromatic compounds. thermofisher.com |

| HPLC | Mixed-mode (e.g., RP/Cation-Exchange) | Utilizes both hydrophobic and electrostatic interactions to resolve isomers with differences in both structure and charge. sielc.com | Baseline separation of aminobenzoic acid isomers. sielc.com |

| HPLC | Metal-Organic Framework (MOF) | Exploits the specific pore structure and chemical nature of the MOF to interact differently with closely related isomers. rsc.org | Separation of xylene, dichlorobenzene, and nitroaniline isomers. rsc.org |

Functionalized Biphenyl-2,4-ylenediamine Derivatives

The functionalization of the biphenyl-diamine scaffold allows for the development of novel molecules and polymers with precisely engineered properties for advanced applications, from optoelectronics to high-temperature plastics.

The synthesis of functionalized biphenyl-diamine derivatives involves introducing various substituents onto the biphenyl core or modifying the amino groups. These modifications are performed to tune properties such as solubility, thermal stability, and electronic characteristics.

A common strategy is the use of substituted diaminobiphenyls as monomers in polymerization reactions. For example, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) is a key monomer used in the synthesis of high-performance polyimides. The incorporation of the bulky, electron-withdrawing trifluoromethyl (-CF3) groups enhances the solubility, thermal stability, and hydrolysis resistance of the resulting polymers ncku.edu.twacs.org. Similarly, a series of 4,4'-dialkoxy-3,3'-diaminobiphenyl compounds have been synthesized through a three-step process involving alkylation, nitration, and reduction to create precursors for thermotropic liquid-crystalline materials researchgate.net.

Another approach is the direct functionalization of the amino groups. Schiff base derivatives are readily prepared by reacting diaminobiphenyls with various aldehydes. For instance, reacting 4,4'-diaminobiphenyl with substituted benzaldehydes yields Schiff bases whose electronic properties and potential as corrosion inhibitors can be fine-tuned based on the substituents on the aldehyde researchgate.net. These synthetic strategies enable the creation of a vast library of functionalized derivatives tailored for specific structure-property relationship studies.

Structure-property relationship (SPR) studies are crucial for understanding how specific molecular features influence macroscopic properties. In the context of functionalized biphenyl-diamines, these studies often focus on how isomerism and substituent effects translate to performance characteristics in materials like polyimides.

One key area of investigation is the impact of the diamine's isomeric structure on the properties of polyimides. Research has shown that the position of linkages in the polymer backbone significantly affects thermal and mechanical properties. For example, in polyimides synthesized from different dianhydrides and diamines, those based on meta-substituted diamines generally exhibit lower glass transition temperatures (Tg) compared to their para-linked counterparts. This is attributed to the increased rotational freedom and less linear chain structure of the meta-isomers rsc.org. Conversely, incorporating rigid and bulky substituents, such as methyl groups ortho to the amino function, can restrict bond rotation, leading to higher Tg values and altered gas permeability properties in the resulting polyimide membranes rsc.org.

The electronic nature of substituents also plays a critical role. In studies of diphenylamine (B1679370) derivatives, the addition of electron-withdrawing groups like nitro-benzofurazan was found to significantly alter the electronic and hydrophobic properties of the molecule nih.gov. Similarly, in the design of neprilysin inhibitors, the addition of a chlorine atom to a biphenyl butanoic acid derivative occupied a newly discovered subsite, leading to a 17-fold increase in biochemical potency, demonstrating a clear structure-activity relationship nih.gov. These studies underscore the power of targeted functionalization to rationally design molecules and materials with desired characteristics.

| Molecular Feature | Property Affected | Observation |

| Isomerism (meta vs. para) | Glass Transition Temperature (Tg) | Polyimides with meta-linked diamines generally show lower Tg than those with para-linked diamines due to less restricted chain rotation. rsc.org |

| Ortho-Substitution | Thermal Stability & Gas Permeability | Methyl groups ortho to the amine in a diamine monomer can increase the Tg and improve gas permeability in the resulting polyimide. rsc.org |

| Electron-Withdrawing Groups (-CF3) | Solubility & Thermal Stability | The inclusion of -CF3 groups on the biphenyl backbone enhances the solubility and thermal stability of polyimides. ncku.edu.tw |

| Alkoxy Chain Length (-OCnH2n+1) | Liquid Crystalline Phase | In 4,4'-dialkoxy-3,3'-dinitrobiphenyls, the length of the alkyl chain influences the type of smectic phase (SmA, SmC, SmB) observed. researchgate.net |

| Halogen Substitution (-Cl) | Biochemical Potency | Adding a chlorine atom to a biphenyl derivative designed as an enzyme inhibitor increased its potency 17-fold by engaging a specific binding subsite. nih.gov |

Future Research Directions and Translational Perspectives

Innovations in Green Chemistry for Biphenyl-2,4-ylenediamine Synthesis

Traditional multi-step syntheses of complex aromatic diamines often rely on harsh reagents, hazardous solvents, and significant energy input. The future development of this compound hinges on the adoption of green chemistry principles to create more sustainable and economically viable production pathways. Research in this area could focus on several key innovations: